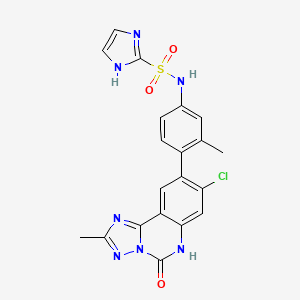
Tim-3-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tim-3-IN-1 is a novel compound identified as an inhibitor of T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3). Tim-3 is a checkpoint protein expressed on exhausted T-cells, which plays a crucial role in immune regulation and has been implicated in various cancers and immune diseases . The inhibition of Tim-3 has emerged as a promising strategy in cancer immunotherapy, particularly for tumors resistant to other checkpoint inhibitors like PD-1 and PD-L1 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tim-3-IN-1 involves high-throughput virtual screening and molecular dynamics simulation to identify lead molecules that bind with high affinity to Tim-3. The compound is then synthesized through a series of organic reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification processes. The compound is typically produced in a multi-step process that includes the preparation of intermediates, followed by final coupling and purification steps to achieve high purity and yield .
化学反応の分析
Types of Reactions
Tim-3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
科学的研究の応用
Tim-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of immune checkpoint proteins.
Biology: Investigated for its role in modulating immune responses and T-cell activity.
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools.
作用機序
Tim-3-IN-1 exerts its effects by binding to the FG-CC’ cleft of Tim-3, a highly conserved binding site for phosphatidylserine and carcinoembryonic antigen-related cell adhesion molecule 1. This binding prevents Tim-3 from interacting with its ligands, thereby restoring the effector functions of exhausted T-cells and enhancing antitumor immunity . The compound also promotes the activity of natural killer cells and dendritic cells, further contributing to its immunotherapeutic effects .
類似化合物との比較
Similar Compounds
ML-T7: Another small-molecule inhibitor of Tim-3 that targets the FG-CC’ cleft and enhances T-cell activity.
Uniqueness
Tim-3-IN-1 is unique in its high affinity and specificity for the FG-CC’ cleft of Tim-3, making it a potent inhibitor with promising therapeutic potential. Its ability to restore T-cell function and enhance antitumor immunity sets it apart from other similar compounds .
特性
分子式 |
C20H16ClN7O3S |
|---|---|
分子量 |
469.9 g/mol |
IUPAC名 |
N-[4-(8-chloro-2-methyl-5-oxo-6H-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl]-1H-imidazole-2-sulfonamide |
InChI |
InChI=1S/C20H16ClN7O3S/c1-10-7-12(27-32(30,31)19-22-5-6-23-19)3-4-13(10)14-8-15-17(9-16(14)21)25-20(29)28-18(15)24-11(2)26-28/h3-9,27H,1-2H3,(H,22,23)(H,25,29) |
InChIキー |
MJDFVGVHKKUOFT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=NC=CN2)C3=C(C=C4C(=C3)C5=NC(=NN5C(=O)N4)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
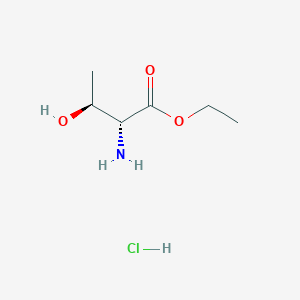
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
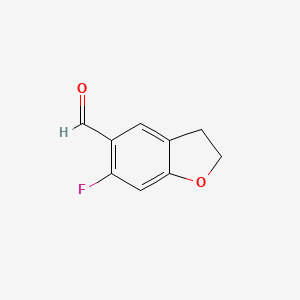
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
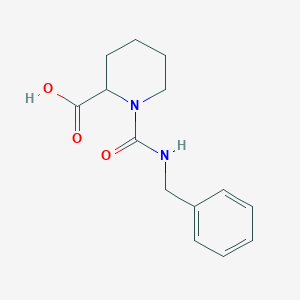

![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
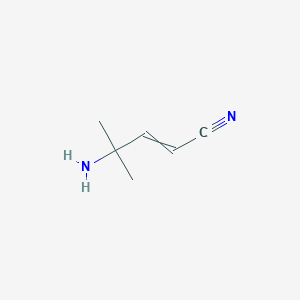
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
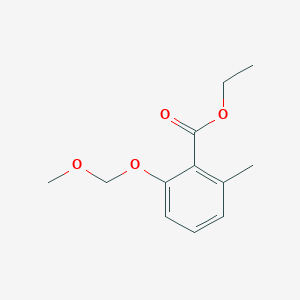
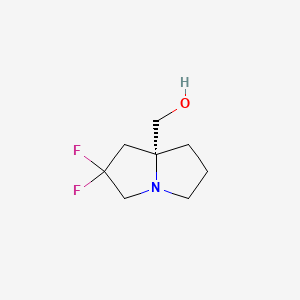
![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
